molecular formula C10H10BNO2 B1404036 (6-Methylquinolin-3-yl)boronic acid CAS No. 1370040-78-0

(6-Methylquinolin-3-yl)boronic acid

Cat. No. B1404036
M. Wt: 187 g/mol
InChI Key: YDBDSKYPNQEAIU-UHFFFAOYSA-N
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Description

“(6-Methylquinolin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO2 . It has a molecular weight of 187.01 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of “(6-Methylquinolin-3-yl)boronic acid” can be represented by the InChI code 1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 . The corresponding InChI Key is YDBDSKYPNQEAIU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “(6-Methylquinolin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .


Physical And Chemical Properties Analysis

“(6-Methylquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Fluorescent Boronic Acids for Diol Recognition

(6-Methylquinolin-3-yl)boronic acid is part of a class of fluorescent boronic acids with high affinities for diol-containing compounds at physiological pH. Isoquinolinylboronic acids, a similar class, have shown strong binding affinities towards D-glucose and cis-cyclohexanediol, coupled with significant fluorescence changes, indicating their potential use in sensor design for glucose and other diols (Cheng et al., 2010).

2. Wavelength-ratiometric pH Sensors

6-Aminoquinolinium boronic acid probes, closely related to (6-Methylquinolin-3-yl)boronic acid, have been used to create wavelength-ratiometric and colorimetric pH sensors. These sensors can determine changes in pH around physiological levels, despite the presence of background saccharides like glucose and fructose, highlighting their application in medical diagnostics and research (Badugu et al., 2005).

3. Selective Fluorescent Chemosensors

Boronic acids, including (6-Methylquinolin-3-yl)boronic acid, interact with diols to form cyclic esters, which can be used in fluorescent sensors to probe carbohydrates and bioactive substances. These sensors have applications in detecting substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).

4. Biomedical Applications

Boronic acid polymers, including those derived from (6-Methylquinolin-3-yl)boronic acid, have been used in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials and therapeutics (Cambre & Sumerlin, 2011).

5. Boronic Acid-Catalyzed Reactions

Boronic acids are versatile in organic reactions and catalysis. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, highlighting their role in synthesizing functionalized cyclohexanes and other complex organic molecules (Hashimoto et al., 2015).

properties

IUPAC Name

(6-methylquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBDSKYPNQEAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylquinolin-3-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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